molecular formula C22H17N3O3S2 B3476742 Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate

Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate

Cat. No.: B3476742
M. Wt: 435.5 g/mol
InChI Key: CJNUIIAHDZVNBM-UHFFFAOYSA-N
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Description

Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring fused with a pyrimidine ring, which is further substituted with a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, followed by their fusion and subsequent functionalization.

    Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized using the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.

    Fusion and Functionalization: The thiophene and pyrimidine intermediates are fused using a palladium-catalyzed cross-coupling reaction. The phenyl group is introduced via a Suzuki-Miyaura coupling reaction. Finally, the esterification of the benzoic acid derivative with methanol yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids. Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor with a thiophene moiety.

Uniqueness

Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate is unique due to its fused thiophene-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

methyl 4-[[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c1-28-22(27)15-7-9-16(10-8-15)25-19(26)12-29-20-17-11-18(14-5-3-2-4-6-14)30-21(17)24-13-23-20/h2-11,13H,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNUIIAHDZVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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